REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[C:8](=O)[O:9][CH:10](O)[C:6]=2[CH:5]=[C:4]([Cl:13])[N:3]=1.S(O)(O)(=O)=O.[NH2:19][NH2:20].C([O-])(=O)C.[Na+]>O>[Cl:1][C:2]1[C:7]2[C:8](=[O:9])[NH:19][N:20]=[CH:10][C:6]=2[CH:5]=[C:4]([Cl:13])[N:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
9.37 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC2=C1C(OC2O)=O)Cl
|
Name
|
|
Quantity
|
10.58 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NN
|
Name
|
|
Quantity
|
13.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×75 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated Na2CO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |